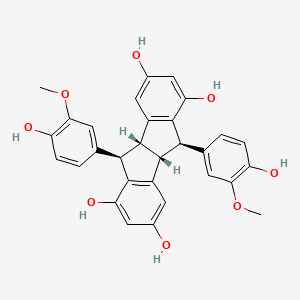
Ethyl 4-(bromomethyl)nicotinate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(bromomethyl)nicotinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of nicotinic acid, where the ethyl ester is substituted with a bromomethyl group at the 4-position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)nicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The process can be summarized as follows:
Starting Material: Ethyl nicotinate.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Formation of Hydrobromide Salt: The resulting product is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(bromomethyl)nicotinate hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, and ethers can be formed.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Alcohols and alkanes.
Applications De Recherche Scientifique
Ethyl 4-(bromomethyl)nicotinate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(bromomethyl)nicotinate hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity makes it a valuable tool in organic synthesis for introducing functional groups into molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-chloromethyl nicotinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-methyl nicotinate: Lacks the halogen atom, making it less reactive.
Methyl 4-(bromomethyl)nicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 4-(bromomethyl)nicotinate hydrobromide is unique due to its high reactivity and versatility in chemical reactions. The presence of the bromomethyl group allows for a wide range of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H11Br2NO2 |
|---|---|
Poids moléculaire |
325.00 g/mol |
Nom IUPAC |
ethyl 4-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-6-11-4-3-7(8)5-10;/h3-4,6H,2,5H2,1H3;1H |
Clé InChI |
XDRYOADNIRUVIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN=C1)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)



![3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine](/img/structure/B15242396.png)




![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)
